molecular formula C12H13N B562566 Methyl-1-naphthalenemethylamine-d3 CAS No. 1033720-13-6

Methyl-1-naphthalenemethylamine-d3

Cat. No.: B562566
CAS No.: 1033720-13-6
M. Wt: 174.261
InChI Key: MQRIUFVBEVFILS-FIBGUPNXSA-N
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Description

Chemical Identity and Nomenclature

This compound is characterized by its distinct molecular structure and systematic nomenclature that reflects its deuterated nature. The compound carries the Chemical Abstracts Service registry number 1033720-13-6, distinguishing it from its non-deuterated counterpart which bears the registry number 14489-75-9. The molecular formula C₁₂H₁₀D₃N indicates the presence of twelve carbon atoms, ten hydrogen atoms, three deuterium atoms, and one nitrogen atom, resulting in a molecular weight of 174.26 daltons. This represents an increase of 3.02 daltons compared to the unlabeled compound, which has a molecular weight of 171.238 daltons.

The systematic nomenclature follows established International Union of Pure and Applied Chemistry conventions for deuterated compounds. Alternative names for this compound include N-Methyl-1-naphthalenemethanamine-d3, methyl-naphthalen-1-ylmethyl-amine-d3, and N-methyl-N-[(naphthalen-1-yl)methyl]amine-d3. The structural representation in Simplified Molecular Input Line Entry System format is documented as [2H]C([2H])([2H])NCc1cccc2ccccc12, clearly indicating the positions of the deuterium atoms within the molecular framework.

The compound belongs to the broader category of stable isotope-labeled compounds, specifically deuterium-labeled aromatic amines. Its classification as a naphthalene derivative places it within the polycyclic aromatic hydrocarbon family, where the naphthalene core structure consists of two fused benzene rings. The methylamine substituent attached to the naphthalene ring system provides the compound with its characteristic amine functionality, while the deuterium labeling on the methyl group enables its use as an analytical tracer.

Table 1: Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1033720-13-6
Molecular Formula C₁₂H₁₀D₃N
Molecular Weight 174.26 daltons
Product Format Neat
Isotope Type Deuterium
Unlabeled Chemical Abstracts Service Number 14489-75-9

Historical Development of Deuterated Naphthalene Derivatives

The development of deuterated naphthalene derivatives can be traced to the pioneering work in stable isotope chemistry that began in the early twentieth century. The foundational understanding of naphthalene structure itself required decades of scientific investigation, with key developments occurring between 1890 and 1925. Henry Armstrong's early structural proposals in 1890 described naphthalene as containing "cycles of ten carbons" with electron delocalization, presaging modern understanding of aromatic systems. The confirmation of naphthalene's structure as two fused benzene rings was established by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later.

The broader field of stable isotope tracer methodology emerged from the groundbreaking work of Rudolf Schoenheimer and his associates in the 1930s, who first developed techniques using nitrogen-15 labeled amino acids to investigate protein turnover in living organisms. This foundational work demonstrated that biological compounds exist in a "dynamic state of rapid flux," establishing the conceptual framework for isotope tracer studies. The development of deuterium as a stable isotope tracer followed naturally from these early investigations, as researchers recognized the advantages of non-radioactive isotopes for human studies.

The synthesis of deuterated naphthalene derivatives gained momentum as analytical techniques advanced and the demand for more sophisticated tracer compounds increased. The development of deuterium oxide as a versatile tracer compound demonstrated the potential for deuterium-labeled molecules to provide insights into multiple metabolic pathways simultaneously. Unlike substrate-specific tracers that require intravenous administration and are limited to short-term studies, deuterium-based tracers offer greater flexibility and can be administered orally for extended monitoring periods.

Modern synthetic approaches to deuterated naphthalene compounds have benefited from advances in organic synthesis methodology. Recent work has demonstrated the successful synthesis of isotopically labeled naphthalene derivatives incorporating adjacent carbon-13 spin pairs and perdeuterated substituents, achieving overall yields of fifteen percent for complex multi-step syntheses. These developments have established the technical foundation for producing this compound and related compounds on scales suitable for research applications.

Table 2: Historical Milestones in Deuterated Naphthalene Development

Year Development Significance
1866 Naphthalene structure proposed by Erlenmeyer Foundation for derivative synthesis
1930s Stable isotope methodology developed by Schoenheimer Established isotope tracer principles
1890-1925 Naphthalene electronic structure elucidated Enabled rational derivative design
2015 Advanced isotopically labeled naphthalene synthesis reported Modern synthetic capabilities demonstrated

Role in Modern Pharmaceutical Research

This compound plays a crucial role in contemporary pharmaceutical research through its applications in metabolic studies, drug development, and analytical chemistry. The compound serves primarily as a metabolic tracer, enabling researchers to monitor the fate of pharmaceutical compounds and their metabolites in biological systems. Its deuterium labeling provides a unique mass signature that can be detected and quantified using mass spectrometry techniques, allowing for precise tracking of drug metabolism and pharmacokinetic parameters.

The application of stable isotope-labeled compounds in pharmaceutical research has revolutionized the understanding of drug metabolism and bioavailability. This compound specifically contributes to studies involving naphthalene-based pharmaceutical compounds and their metabolic pathways. The compound's structure allows it to serve as an internal standard in analytical methods, improving the accuracy and precision of quantitative measurements in complex biological matrices.

In the context of drug development, deuterium-labeled compounds like this compound provide critical information about absorption, distribution, metabolism, and excretion processes. The incorporation of deuterium atoms can alter the metabolic stability of compounds through kinetic isotope effects, leading to potentially improved pharmaceutical properties. This phenomenon has spawned an entire field of research focused on developing deuterated drugs with enhanced therapeutic profiles.

The compound also finds application in the preparation of allylamine derivatives used as agrochemical microbicides, expanding its utility beyond traditional pharmaceutical applications. This dual functionality demonstrates the versatility of deuterated naphthalene derivatives in addressing diverse research and commercial needs. The synthesis methods for this compound typically involve reaction of naphthalene derivatives with deuterated methylamine or related reagents under controlled conditions to ensure selective incorporation of deuterium atoms.

Advanced analytical applications utilize this compound in proteomics and metabolomics studies, where it contributes to the understanding of complex biological systems. The compound's properties make it suitable for long-term metabolic studies that can extend from hours to months, providing insights into chronic metabolic processes that are difficult to study with traditional substrate-specific tracers. This capability is particularly valuable in pharmaceutical research where understanding long-term drug effects and chronic dosing regimens is essential for safety and efficacy evaluations.

Table 3: Applications of this compound in Pharmaceutical Research

Application Area Specific Use Analytical Advantage
Metabolic Tracing Drug metabolism studies Mass spectrometric detection
Internal Standards Quantitative analysis Improved analytical precision
Pharmacokinetics Absorption and distribution studies Long-term monitoring capability
Agrochemical Development Microbicide synthesis Enhanced compound stability
Proteomics Research Protein turnover studies Multi-pathway monitoring

Properties

CAS No.

1033720-13-6

Molecular Formula

C12H13N

Molecular Weight

174.261

IUPAC Name

1,1,1-trideuterio-N-(naphthalen-1-ylmethyl)methanamine

InChI

InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3/i1D3

InChI Key

MQRIUFVBEVFILS-FIBGUPNXSA-N

SMILES

CNCC1=CC=CC2=CC=CC=C21

Synonyms

N-Methyl-1-naphthalenemethanamine;  [(Naphthalen-1-yl)methyl]methylamine;  N-Methyl-N-[(naphthalen-1-yl)methyl]amine;  N-Methyl-N-[(1-naphthyl)methyl]amine;  1-Methylaminomethylnaphthalene;  NSC 129392; 

Origin of Product

United States

Preparation Methods

Deuteration of Nitromethane

Nitromethane (CH3NO2) undergoes base-catalyzed hydrogen-deuterium exchange with deuterium oxide (D2O) in the presence of sodium hydride or potassium carbonate. The resulting nitromethane-d3 (CD3NO2) is reduced using zinc powder or magnesium in an inert solvent (e.g., tetrahydrofuran) to yield methyl-d3-amine (CD3NH2). This method achieves >99% deuteration efficiency but requires careful handling of pyrophoric reagents.

Reaction Conditions

  • Temperature: 20–80°C

  • Catalysts: Zn, Mg, or Fe

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 73–92%

Phthalimide Route

N-(Methyl-d3)phthalimide is synthesized by reacting deuterated methanol (CD3OD) with phthalic anhydride under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). Acidic hydrolysis of the phthalimide intermediate (e.g., with HCl) liberates CD3NH2·HCl, which is neutralized to isolate free methyl-d3-amine.

Key Advantages

  • Avoids hazardous reduction steps

  • Scalable to multi-kilogram batches

  • Purity: >99.5% by NMR

Alkylation of 1-Chloromethylnaphthalene

The coupling of deuterated methylamine with 1-chloromethylnaphthalene is achieved via a nucleophilic substitution reaction.

Formamide Intermediate Synthesis

N-Methyl-d3-formamide (CD3NHCHO) is prepared by reacting CD3NH2 with formic acid under Dean-Stark conditions. This intermediate is critical for minimizing byproducts during alkylation.

Reaction Protocol

  • Combine CD3NH2 (1.2 eq) with formic acid (1.5 eq) in toluene.

  • Reflux at 110°C for 6 hours with azeotropic water removal.

  • Yield: 85–90%.

Phase-Transfer Catalyzed Alkylation

1-Chloromethylnaphthalene reacts with N-methyl-d3-formamide in the presence of tetra-n-butylammonium bromide (phase-transfer catalyst) and potassium hydroxide.

Optimized Conditions

  • Solvent: Toluene

  • Temperature: 5–25°C

  • Catalyst Loading: 5 wt%

  • Reaction Time: 4–8 hours

  • Yield: 82–85%

Hydrolysis of N-Methyl-d3-N-(1-Naphthylmethyl)formamide

The formamide intermediate is hydrolyzed to release this compound.

Acidic Hydrolysis

Sulfuric acid (10% aqueous) at reflux cleaves the formamide bond efficiently.

Procedure

  • Suspend formamide intermediate in H2SO4 (10%).

  • Reflux at 120°C for 4 hours.

  • Neutralize with NaOH (pH 10).

  • Extract with toluene and distill under vacuum.

  • Yield: 79–82%

Base-Mediated Hydrolysis

Alternative hydrolysis using sodium hydroxide in aqueous ethanol (50%) proceeds at 80°C for 3 hours, though this method risks racemization.

Purification and Characterization

High-vacuum distillation (0.1–1 mmHg) removes residual solvents and bis-alkylated impurities. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm deuteration levels:

Analytical Data

  • 1H NMR (CDCl3) : Absence of signals at δ 2.3–2.5 (CH3 protons).

  • MS (EI) : m/z 185 [M+] (calculated for C12H11D3N).

Comparative Analysis of Synthetic Routes

MethodDeuteration SourceYield (%)Purity (%)Cost Efficiency
Nitromethane ReductionCD3NO273–92>99Moderate
Phthalimide HydrolysisCD3OD68–85>99.5High
Direct AlkylationCD3NHCHO79–8598.5Low

Chemical Reactions Analysis

Types of Reactions

Methyl-1-naphthalenemethylamine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalenemethylamine oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of Methyl-1-naphthalenemethylamine-d3 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. This makes it a valuable tool in studying the pharmacokinetics and dynamics of related compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-1-naphthalenemethylamine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. These include enhanced metabolic stability and the ability to trace biochemical pathways more effectively compared to non-deuterated analogues .

Q & A

Basic Research Questions

Q. How can researchers design robust toxicity studies for Methyl-1-naphthalenemethylamine-d3, considering its structural analogs?

  • Methodological Answer : Follow the inclusion criteria outlined in toxicological frameworks (Table B-1, ), which prioritize systemic effects (hepatic, renal, respiratory) and exposure routes (oral, inhalation, dermal). Use laboratory mammals for controlled studies, ensuring dose randomization and allocation concealment to minimize bias (Table C-7, ). Comparative studies with non-deuterated analogs (e.g., 1-methylnaphthalene) are critical to isolate isotopic effects on toxicity .

Q. What experimental techniques are recommended for characterizing the purity and isotopic integrity of this compound?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration at the methyl group and gas chromatography-mass spectrometry (GC-MS) for purity analysis. Cross-reference spectral data with deuterated standards (e.g., methyl-d3-amine hydrochloride, CAS 7436-22-8; ). For quantification, use high-performance liquid chromatography (HPLC) coupled with UV detection, calibrated against certified reference materials .

Q. How should researchers address discrepancies in reported toxicity data for naphthalene derivatives?

  • Methodological Answer : Conduct a risk-of-bias assessment using standardized questionnaires (Tables C-6 and C-7, ) to evaluate study validity. Prioritize peer-reviewed studies with transparent reporting of outcomes and exposure levels. Meta-analyses of controlled animal studies can resolve contradictions, adjusting for variables like dose duration and metabolic differences between species .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound while minimizing isotopic dilution?

  • Methodological Answer : Use deuterated methylamine (e.g., methyl-d3-amine hydrochloride, ) in nucleophilic substitution reactions with 1-(chloromethyl)naphthalene under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in deuterated solvents (e.g., D2O or CDCl3) to preserve isotopic integrity. Kinetic isotope effects (KIEs) should be quantified using mass spectrometry to validate deuteration efficiency .

Q. How does deuteration impact the metabolic stability and pharmacokinetic profile of this compound compared to its non-deuterated form?

  • Methodological Answer : Conduct in vitro hepatic microsomal assays (e.g., using rat or human liver microsomes) to compare metabolic half-lives. Isotopic labeling slows cytochrome P450-mediated oxidation, enhancing metabolic stability. Use LC-MS/MS to track deuterium retention in metabolites, correlating with reduced clearance rates observed in deuterated drugs like deutetrabenazine .

Q. What computational methods are effective for predicting the environmental fate of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and octanol-water partition coefficients (log P). Molecular dynamics simulations can predict interactions with soil organic matter, while density functional theory (DFT) calculations assess photolytic degradation pathways under UV exposure .

Methodological Considerations

Q. How can researchers validate the reproducibility of toxicity assays for this compound across laboratories?

  • Methodological Answer : Implement interlaboratory validation protocols using standardized reagents (e.g., NIST-certified compounds, ) and harmonized exposure protocols. Statistical tools like Bland-Altman plots and intraclass correlation coefficients (ICCs) should quantify variability. Address confounding factors (e.g., solvent purity, temperature fluctuations) through rigorous SOP documentation .

Q. What analytical workflows resolve conflicting data on the compound’s receptor-binding affinity?

  • Methodological Answer : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics. Validate findings with X-ray crystallography or cryo-EM for structural insights. Cross-check results against databases like PubChem ( ) to identify outliers due to assay conditions (e.g., pH, ionic strength) .

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